1-{4-[3-(phenylmethylidene)-1H,2H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethanone
Description
1-{4-[3-(phenylmethylidene)-1H,2H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethanone is a complex organic compound with a unique structure that includes a quinoline ring fused with a cyclopentane ring, a piperazine ring, and a phenylmethylidene group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
1-[4-(3-benzylidene-1,2-dihydrocyclopenta[b]quinoline-9-carbonyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-18(30)28-13-15-29(16-14-28)26(31)24-21-9-5-6-10-23(21)27-25-20(11-12-22(24)25)17-19-7-3-2-4-8-19/h2-10,17H,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYLVOAIPUFIOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=C3CCC(=CC4=CC=CC=C4)C3=NC5=CC=CC=C52 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[3-(phenylmethylidene)-1H,2H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethanone typically involves multi-step organic reactions. The process may start with the formation of the quinoline ring, followed by the introduction of the cyclopentane ring and the piperazine moiety. The phenylmethylidene group is then added through a condensation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures efficient production with minimal waste. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{4-[3-(phenylmethylidene)-1H,2H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new aromatic or aliphatic groups.
Scientific Research Applications
1-{4-[3-(phenylmethylidene)-1H,2H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-{4-[3-(phenylmethylidene)-1H,2H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies using techniques such as molecular docking and biochemical assays are conducted to elucidate these interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, such as:
- 1-{4-[3-(phenylmethylidene)-1H,2H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethan-1-one
- 1-{4-[3-(phenylmethylidene)-1H,2H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethan-1-one
Uniqueness
What sets 1-{4-[3-(phenylmethylidene)-1H,2H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethanone apart is its unique combination of structural features, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Biological Activity
The compound 1-{4-[3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethanone (CAS No. 1090542-32-7) is a complex organic molecule that has garnered interest due to its potential biological activities. This compound features a piperazine moiety linked to a cyclopenta[b]quinoline derivative, which is indicative of its potential pharmacological properties. This article explores its synthesis, biological activities, and relevant research findings.
- Molecular Formula : C26H25N3O2
- Molecular Weight : 411.50 g/mol
- IUPAC Name : 1-[4-[(3E)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl]ethanone
- Appearance : Powder
Synthesis
The synthesis of this compound typically involves the condensation of various aromatic aldehydes with piperazine derivatives. The methodology often utilizes standard organic reactions such as the Pfitzinger reaction to construct the quinoline framework, followed by further modifications to achieve the final product.
Anticancer Activity
Recent studies have indicated that compounds similar to 1-{4-[3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethanone exhibit significant anticancer properties. For instance, derivatives of cyclopenta[b]quinoline have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
| Study | Compound | Activity | Cell Line |
|---|---|---|---|
| D28 | HDAC3 inhibition; anticancer | MCF-7 (breast cancer) | |
| Various | Antitumoral effects | A549 (lung cancer) |
Antiviral Activity
Compounds with similar structures have shown antiviral activity against several viruses. A notable study demonstrated that derivatives of piperazine and quinoline exhibited moderate protection against viruses such as HIV and HSV-1.
| Compound | Virus Tested | Activity |
|---|---|---|
| 3g | CVB-2 | Moderate protection |
| 3f | HSV-1 | Moderate protection |
Antimicrobial Properties
The antimicrobial activity of related compounds has also been documented. These compounds have been tested against a range of bacterial and fungal strains, demonstrating varying degrees of effectiveness.
Case Studies
A comprehensive study focused on the synthesis and evaluation of several piperazine derivatives highlighted the biological potential of similar compounds. The derivatives were assessed for their cytotoxicity and ability to inhibit viral replication:
- Cytotoxicity Testing : Compounds were evaluated using MTT assays across different concentrations.
- Viral Inhibition Assays : The effectiveness in inhibiting viral replication was measured using plaque reduction assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
